Physical and chemical properties of 1-Acetyl-4-(N-propylamino)piperidine
Physical and chemical properties of 1-Acetyl-4-(N-propylamino)piperidine
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-4-(N-propylamino)piperidine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Acetyl-4-(N-propylamino)piperidine, a functionalized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmacology, known for enhancing druggability and improving pharmacokinetic profiles.[1][2] This document synthesizes available data on its chemical identity, physicochemical characteristics, spectroscopic profile, and stability. Furthermore, it presents field-proven, detailed protocols for its synthesis, purification, and analysis, designed to provide both technical accuracy and practical, actionable insights for laboratory professionals.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its prevalence stems from its unique ability to impart favorable physicochemical properties to a molecule. The saturated heterocyclic system can modulate lipophilicity and water solubility, provide a stable scaffold, and act as a hydrogen bond acceptor.[1] The presence of the piperidine motif often enhances a compound's metabolic stability and facilitates its transport across biological membranes, thereby improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile while often reducing toxicity.[1]
The subject of this guide, 1-Acetyl-4-(N-propylamino)piperidine, combines this privileged scaffold with two key functional groups: an N-acetyl group and a 4-N-propylamino substituent. The N-acetyl group modulates the basicity of the piperidine nitrogen, transforming it into a neutral amide, which influences receptor binding and solubility.[3] The secondary amine at the C4 position provides a crucial site for further functionalization and a potential hydrogen bond donor, making this molecule a versatile intermediate for constructing more complex pharmaceutical agents.
Chemical Identity and Structure
1-Acetyl-4-(N-propylamino)piperidine is a disubstituted piperidine derivative. The acetylation at the N1 position and the propylamine group at the C4 position define its chemical behavior and potential applications.
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IUPAC Name : 1-(4-(propylamino)piperidin-1-yl)ethanone[4]
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CAS Number : 902837-20-1[4]
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Molecular Formula : C₁₀H₂₀N₂O[4]
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Molecular Weight : 184.28 g/mol [4]
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Canonical SMILES : CCCNCC1CCN(CC1)C(=O)C
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. The following table summarizes its core properties, with some values being estimated based on structurally similar compounds and established chemical principles.
| Property | Value / Description | Source / Rationale |
| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on analogs like 1-Acetylpiperidine, which is a clear liquid.[5] |
| Boiling Point | > 250 °C (Predicted) | Higher than 1-acetylpiperidine (226 °C) due to increased molecular weight and hydrogen bonding capability.[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). | The presence of the amide and secondary amine groups enhances polarity and hydrogen bonding capacity. Piperidine itself is miscible with water. |
| pKa (Predicted) | The piperidine nitrogen (N1) is non-basic due to the electron-withdrawing acetyl group, forming a neutral amide. The pKa of the N-propylamino group (N4) is estimated to be in the range of 9.5 - 10.5, typical for secondary amines. | The pKa of the parent 1-acetylpiperidine is predicted to be very low (-0.41), indicating the N-acetyl group's strong electron-withdrawing effect.[3][6] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For 1-Acetyl-4-(N-propylamino)piperidine, the following signals are anticipated in ¹H and ¹³C NMR spectra. The use of two-dimensional NMR techniques like COSY and HSQC would be instrumental in definitively assigning these signals.[7][8]
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¹H NMR :
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Acetyl Protons (CH₃-C=O) : A sharp singlet around δ 2.0-2.2 ppm.
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Propyl Group Protons : Three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the nitrogen (-N-CH₂-).
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Piperidine Ring Protons : A complex series of multiplets in the δ 1.2-3.5 ppm range. Protons on carbons adjacent to the amide nitrogen will be shifted downfield.
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N-H Proton : A broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR :
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Carbonyl Carbon (C=O) : A signal in the δ 168-172 ppm region.
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Acetyl Methyl Carbon (CH₃) : A signal around δ 21-23 ppm.
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Piperidine Ring Carbons : Signals typically appearing in the δ 25-55 ppm range. The carbons adjacent to the amide nitrogen will be in the lower field part of this range.
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Propyl Group Carbons : Three distinct signals for the three carbons of the propyl chain.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Amide C=O Stretch : A strong, sharp absorption band in the region of 1630-1660 cm⁻¹. This is a characteristic peak for tertiary amides.
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N-H Stretch : A moderate, single absorption band around 3300-3350 cm⁻¹ for the secondary amine.
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C-H Stretch : Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine and propyl groups.
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N-H Bend : A band in the 1550-1650 cm⁻¹ region, which may overlap with the C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak [M]⁺ : The mass spectrum under electron ionization (EI) should show a molecular ion peak corresponding to the molecular weight of 184.28.
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Base Peak : A common fragmentation pathway for N-acetylated piperidines involves the cleavage of the acetyl group, which may result in a prominent fragment.
Synthesis and Purification
The most logical and efficient synthesis of 1-Acetyl-4-(N-propylamino)piperidine involves the reductive amination of 1-acetyl-4-piperidone with n-propylamine. This method is widely used due to its high efficiency and operational simplicity.
Synthetic Workflow
The diagram below illustrates the key steps in the synthesis and subsequent purification of the target compound.
Caption: Synthetic and purification workflow for 1-Acetyl-4-(N-propylamino)piperidine.
Detailed Synthetic Protocol: Reductive Amination
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is mild, selective for imines in the presence of ketones, and does not react vigorously with the acidic reaction medium, allowing for a one-pot procedure.
Materials:
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1-Acetyl-4-piperidone
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n-Propylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-acetyl-4-piperidone (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
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Amine Addition : Add n-propylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
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Reduction : Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes. Causality : Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.
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Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
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Workup : Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing and Drying : Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
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Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Workflow: Column Chromatography
Rationale: The crude product will likely contain unreacted starting materials and side products. Silica gel chromatography is the standard method for purifying moderately polar compounds like the target molecule. A gradient elution is recommended to ensure good separation.
Caption: Step-by-step workflow for purification via silica gel chromatography.
Chemical Stability and Reactivity
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Stability : The N-acetyl group, being an amide, is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group to yield 4-(N-propylamino)piperidine.[9] The compound is expected to be stable under neutral pH conditions. N-acetyl compounds can also be prone to thermal degradation at elevated temperatures.[9] For long-term storage, it is recommended to keep the compound in a cool, dry place, sealed from moisture and light.
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Reactivity : The secondary amine at the C4 position is the primary site of reactivity. It can undergo typical amine reactions such as alkylation, acylation, and sulfonylation, making it a valuable synthon for building more complex molecules. The amide at N1 is generally unreactive under standard conditions.
Potential Applications in Research and Drug Development
1-Acetyl-4-(N-propylamino)piperidine serves as a key building block for creating libraries of novel compounds for drug discovery.[3] Its structure is relevant for developing agents targeting CNS disorders, where the piperidine core is often found in ligands for various receptors.[1][3] The secondary amine provides a handle for attaching different pharmacophores, allowing for systematic structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Structurally related piperidine derivatives can be irritants or harmful.[10]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated fume hood.
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Avoid inhalation, ingestion, and skin contact.
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Refer to the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
1-Acetyl-4-(N-propylamino)piperidine is a versatile chemical intermediate with significant potential in pharmaceutical research. Its synthesis is straightforward via reductive amination, and its dual functionality allows for diverse chemical modifications. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to effectively synthesize, purify, and characterize this valuable compound, facilitating its application in the development of next-generation therapeutics.
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